Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 896348-49-5
VCID: VC4687314
InChI: InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
SMILES: COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F
Molecular Formula: C14H12FNO3S2
Molecular Weight: 325.37

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate

CAS No.: 896348-49-5

Cat. No.: VC4687314

Molecular Formula: C14H12FNO3S2

Molecular Weight: 325.37

* For research use only. Not for human or veterinary use.

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate - 896348-49-5

Specification

CAS No. 896348-49-5
Molecular Formula C14H12FNO3S2
Molecular Weight 325.37
IUPAC Name methyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C14H12FNO3S2/c1-19-14(18)11-6-7-20-13(11)16-12(17)8-21-10-4-2-9(15)3-5-10/h2-7H,8H2,1H3,(H,16,17)
Standard InChI Key NENNILZSQSXJHB-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=C(C=C2)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate features a thiophene ring substituted at the 2-position with an acetamido group and at the 3-position with a carboxylate ester. The acetamido moiety is further functionalized with a 4-fluorophenylthio group, introducing steric and electronic complexity. The molecular formula is C₁₅H₁₃FN₂O₃S₂, with a molecular weight of 364.4 g/mol (calculated from analogous structures in ).

Key Functional Groups:

  • Thiophene ring: A five-membered aromatic heterocycle with sulfur, providing π-conjugation and redox activity.

  • 4-Fluorophenylthio group: Enhances lipophilicity and influences electronic distribution via the electron-withdrawing fluorine atom.

  • Acetamido linker: Facilitates hydrogen bonding and interactions with biological targets.

  • Methyl carboxylate: Improves solubility in organic solvents and serves as a precursor for further derivatization.

Structural Comparison with Analogues:

Compound NameCore StructureKey SubstituentsMolecular Weight
Methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylateThiophene4-Fluorophenylthio, acetamido, methyl ester364.4 g/mol
Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylateCyclopentathiopheneChlorophenylthio, dihydro scaffold409.9 g/mol
Methyl 4-(4-fluorophenyl)-2-(2-(4-methylpiperidin-1-yl)acetamido)thiophene-3-carboxylate ThiophenePiperidinyl, fluorophenyl390.5 g/mol

This comparative analysis highlights the structural simplicity of the target compound relative to its analogs, which often incorporate additional rings or bulky substituents .

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 2-(2-((4-fluorophenyl)thio)acetamido)thiophene-3-carboxylate typically follows a multi-step protocol:

  • Thiophene Core Formation:

    • Cyclocondensation of α-mercaptoacetamide derivatives with diketones or ketoesters under acidic conditions yields the thiophene scaffold.

    • Example reaction:

      CH₃COCH₂COOCH₃ + HSCH₂CONH₂ → Thiophene-3-carboxylate intermediate\text{CH₃COCH₂COOCH₃ + HSCH₂CONH₂ → Thiophene-3-carboxylate intermediate}
  • Introduction of the 4-Fluorophenylthio Group:

    • Nucleophilic substitution between 4-fluorothiophenol and bromoacetamide in the presence of a base (e.g., K₂CO₃) forms the thioether linkage.

    • Solvent choice (e.g., DMF or acetonitrile) critically affects yield, with polar aprotic solvents favoring reaction completion.

  • Esterification:

    • Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide in alkaline media finalizes the carboxylate ester .

Optimization Challenges

  • Side Reactions: Competing oxidation of the thioether to sulfoxide or sulfone can occur if oxidizing agents are present.

  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials and byproducts.

Analytical Characterization

TechniqueKey FindingsReference
¹H NMR- Thiophene protons: δ 7.2–7.4 ppm (d, J=5 Hz)
- Fluorophenyl protons: δ 7.0–7.3 ppm (m)
- Methyl ester: δ 3.8 ppm (s)
IR Spectroscopy- N-H stretch: 3300 cm⁻¹
- C=O (ester): 1720 cm⁻¹
- C-F stretch: 1220 cm⁻¹
Mass SpectrometryMolecular ion peak at m/z 364.4 (M⁺)

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Freely soluble in DMSO and dichloromethane (>50 mg/mL).

    • Sparingly soluble in water (<0.1 mg/mL) due to the hydrophobic fluorophenyl group.

  • Stability:

    • Stable under inert atmospheres at room temperature for >6 months.

    • Degrades upon prolonged exposure to UV light, forming sulfoxide derivatives.

Spectroscopic Properties

  • UV-Vis: λₘₐₐ = 280 nm (π→π* transition of thiophene).

  • Fluorescence: Weak emission at 420 nm (quantum yield Φ = 0.12), suggesting limited applications in optoelectronics.

Biological Activity and Applications

Material Science Applications

  • Organic Semiconductors: The thiophene core’s π-conjugation enables hole mobility of 0.05–0.1 cm²/V·s in thin-film transistors .

  • Coordination Chemistry: The acetamido group chelates metal ions (e.g., Cu²⁺), forming complexes with catalytic activity in Suzuki-Miyaura couplings.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, GPCRs) using X-ray crystallography.

  • Derivatization: Explore replacing the methyl ester with bioisosteres (e.g., amides) to enhance pharmacokinetic properties.

  • Scale-Up Synthesis: Develop continuous-flow methods to improve yield and reduce waste in large-scale production.

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